molecular formula C16H13F2NO3S B3965125 N-{4-[(difluoromethyl)thio]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{4-[(difluoromethyl)thio]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B3965125
M. Wt: 337.3 g/mol
InChI Key: YUNXPRXXTUPYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(difluoromethyl)thio]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide, commonly known as ML352, is a small molecule inhibitor that has been developed as a potential drug candidate for the treatment of various diseases. This compound has been shown to exhibit promising results in preclinical studies, making it a subject of interest for scientific research.

Mechanism of Action

ML352 exerts its inhibitory activity on MAGL by binding to a specific site on the enzyme. This binding prevents the breakdown of endocannabinoids, leading to increased levels of these molecules in the body. The elevated levels of endocannabinoids are believed to contribute to the therapeutic effects of ML352.
Biochemical and Physiological Effects
ML352 has been shown to exhibit various biochemical and physiological effects in preclinical studies. Inhibition of MAGL by ML352 has been shown to reduce pain and inflammation in animal models. The compound has also been shown to exhibit anti-tumor activity in preclinical models of cancer. In addition, ML352 has been shown to have a favorable safety profile in preclinical studies, indicating its potential as a drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of ML352 for lab experiments is its specificity for MAGL. This allows researchers to study the effects of inhibiting this enzyme in various disease models. However, one limitation of ML352 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

ML352 has shown promising results in preclinical studies, indicating its potential as a drug candidate for various diseases. Future research could focus on further characterizing the pharmacological properties of this compound, including its pharmacokinetics and toxicity. In addition, studies could investigate the potential therapeutic applications of ML352 in various disease models, including pain, inflammation, and cancer. Finally, efforts could be made to optimize the synthesis method of ML352 to improve its yield and scalability for potential clinical use.
Conclusion
In conclusion, ML352 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications. The compound exhibits potent inhibitory activity against MAGL and has been shown to have a favorable safety profile. Future research could focus on further characterizing the pharmacological properties of this compound and investigating its potential as a drug candidate for various diseases.

Scientific Research Applications

ML352 has been studied extensively in preclinical models for its potential therapeutic applications. The compound has been shown to exhibit potent inhibitory activity against a specific enzyme known as monoacylglycerol lipase (MAGL). MAGL is involved in the breakdown of endocannabinoids, which are lipid molecules that regulate various physiological processes. Inhibition of MAGL has been suggested as a potential strategy for the treatment of various diseases, including pain, inflammation, and cancer.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3S/c17-16(18)23-11-7-5-10(6-8-11)19-15(20)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14,16H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNXPRXXTUPYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(difluoromethyl)thio]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(difluoromethyl)thio]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(difluoromethyl)thio]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(difluoromethyl)thio]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(difluoromethyl)thio]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(difluoromethyl)thio]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.